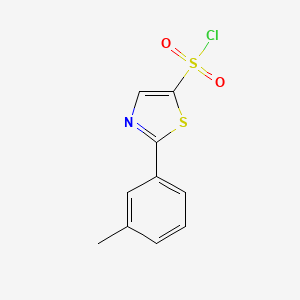

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride

CAS No.: 2763749-70-6

Cat. No.: VC11991638

Molecular Formula: C10H8ClNO2S2

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2763749-70-6 |

|---|---|

| Molecular Formula | C10H8ClNO2S2 |

| Molecular Weight | 273.8 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3 |

| Standard InChI Key | LTBVRSIYGDWAJY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 3-methylphenyl group and at the 5-position with a sulfonyl chloride group. The planar thiazole ring contributes to aromatic stability, while the sulfonyl chloride group () enhances electrophilicity, enabling nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 2763749-70-6 |

| Molecular Formula | |

| Molecular Weight | 273.8 g/mol |

| IUPAC Name | 2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride |

| SMILES | CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl |

| InChIKey | LTBVRSIYGDWAJY-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental spectral data for this specific compound is scarce, analogous thiazole sulfonyl chlorides exhibit distinct IR absorptions for (1360–1180 cm) and aromatic C–H stretching (3100–3000 cm). signals for the 3-methylphenyl group typically appear as a singlet at δ 2.35 ppm (methyl protons) and multiplet resonances between δ 7.2–7.6 ppm (aromatic protons).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Thiazole Ring Formation: Condensation of 3-methylthiobenzamide with α-chloroketones or α-bromoketones in the presence of a base (e.g., triethylamine) yields the 2-(3-methylphenyl)-1,3-thiazole intermediate.

-

Sulfonation and Chlorination: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group. Alternatively, thionyl chloride () or phosphorus pentachloride () may be used to convert sulfonic acids to sulfonyl chlorides .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Formation | 3-Methylthiobenzamide, α-bromoketone, EtN, DCM, 0–5°C | 65–75 |

| Sulfonation/Chlorination | ClSOH, 50°C, 4 hr → SOCl, reflux | 80–85 |

Industrial Production Insights

Patent US10351556B2 describes scalable methods for analogous thiazole sulfonyl chlorides using continuous flow reactors . Key considerations include:

-

Temperature Control: Maintaining ≤10°C during sulfonation to prevent decomposition.

-

Solvent Selection: Dichloromethane () or tetrahydrofuran (THF) for improved solubility.

-

Purification: Recrystallization from ethyl acetate/hexane mixtures yields >98% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile nucleophilic displacement with:

-

Amines: Forms sulfonamides (), critical in drug design (e.g., protease inhibitors).

-

Alcohols: Produces sulfonate esters (), utilized as alkylating agents.

-

Thiols: Generates disulfides (), relevant in polymer chemistry.

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring directs electrophiles to the 4-position, enabling:

-

Nitration: Forms nitro derivatives for explosive precursors.

-

Halogenation: Introduces halogens (Br, I) for cross-coupling reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Antiviral Agents: Thiazole sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 M).

-

Kinase Inhibitors: Covalent modification of ATP-binding sites in oncology targets .

Materials Science

-

Polymer Additives: Sulfonate esters improve flame retardancy in polyesters.

-

Ligands in Catalysis: Chiral sulfonamide derivatives facilitate asymmetric hydrogenation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume